![molecular formula C5H9BrO B1383762 (2-Bromo-2-methylcyclopropyl)methanol CAS No. 1823958-85-5](/img/structure/B1383762.png)
(2-Bromo-2-methylcyclopropyl)methanol
Overview
Description
Molecular Structure Analysis
The molecular structure of (2-Bromo-2-methylcyclopropyl)methanol is defined by its molecular formula, C5H9BrO. It has a molecular weight of 165.03 g/mol .Physical And Chemical Properties Analysis
BCM is a colorless liquid with a boiling point of 185-187°C and a density of 1.52 g/mL. It has a strong, sweet odor and is slightly soluble in water but highly soluble in organic solvents such as ethanol, diethyl ether, and chloroform.Scientific Research Applications
Analytical Chemistry
The compound’s documentation includes various analytical techniques like NMR, HPLC, LC-MS, and UPLC , indicating its use in analytical chemistry for studying chemical properties and reactions.
Bioconversion Processes
Research has focused on using methanol as a sole carbon and energy source or as a co-substrate with carbohydrates by native or synthetic methylotrophs . This compound could potentially be involved in such bioconversion processes.
Polymer Synthesis
It could serve as a macroinitiator for the synthesis of polymeric architectures of interest in drug delivery bioconjugates .
Safety And Hazards
This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicant (single exposure) with the target organ being the respiratory system .
properties
IUPAC Name |
(2-bromo-2-methylcyclopropyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrO/c1-5(6)2-4(5)3-7/h4,7H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLEUEWUKWDRKGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1CO)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Bromo-2-methylcyclopropyl)methanol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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